6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 868970-27-8
VCID: VC5046818
InChI: InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2
SMILES: C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F
Molecular Formula: C17H12FN5S
Molecular Weight: 337.38

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 868970-27-8

Cat. No.: VC5046818

Molecular Formula: C17H12FN5S

Molecular Weight: 337.38

* For research use only. Not for human or veterinary use.

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 868970-27-8

Specification

CAS No. 868970-27-8
Molecular Formula C17H12FN5S
Molecular Weight 337.38
IUPAC Name 6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2
Standard InChI Key HYVISIXXQJZNRI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F

Introduction

Synthesis and Characterization

The synthesis of such compounds often involves multi-step reactions, including:

  • Step 1: Formation of the triazolopyridazine core through condensation reactions.

  • Step 2: Introduction of the fluorobenzylthio group via nucleophilic substitution or cross-coupling reactions.

  • Step 3: Attachment of the pyridin-4-yl group, potentially through palladium-catalyzed coupling reactions.

Characterization typically involves spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Biological Activity

While specific biological activity data for 6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)- triazolo[4,3-b]pyridazine is not available, related compounds have shown promising activities:

  • Antiproliferative Activity: Some triazolopyridazines exhibit antiproliferative effects against cancer cell lines, as seen in studies involving similar scaffolds .

  • Kinase Inhibition: The presence of a pyridin-4-yl group might suggest potential kinase inhibitory activity, given the role of pyridine derivatives in kinase inhibition .

Data Table: Example of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Example 1: Triazolo[4,3-a]Pyrazine DerivativeC16H12N6284.3Antiproliferative against A549, MCF-7, Hela cell lines
Example 2: Imidazo[2,1-b]Thiazole DerivativeC20H18N4OS362.4Cytotoxic against HepG2 and MDA-MB-231 cell lines

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